molecular formula C22H25ClFN7O2S B12384067 Dasatinib analog-1

Dasatinib analog-1

Cat. No.: B12384067
M. Wt: 506.0 g/mol
InChI Key: FCRGTVFXNINSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasatinib analog-1 is a derivative of dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia. This compound retains the core structure of dasatinib but has been modified to enhance its pharmacological properties and reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dasatinib analog-1 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.

    Substitution reactions: Various substituents are introduced to the thiazole ring through nucleophilic substitution reactions.

    Coupling reactions: The final step involves coupling the modified thiazole ring with a piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification is typically achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dasatinib analog-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce hydroxyl groups to the molecule.

    Reduction: Reduction reactions are used to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates that are further modified to produce this compound. These intermediates often contain functional groups such as hydroxyl, amino, and thioether groups.

Scientific Research Applications

Dasatinib analog-1 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives.

    Biology: this compound is used in cell culture studies to investigate its effects on cell signaling pathways.

    Medicine: It is being studied for its potential use in treating other types of cancer and diseases involving abnormal kinase activity.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Dasatinib analog-1 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Nilotinib: Another second-generation tyrosine kinase inhibitor with a similar mechanism of action.

    Bosutinib: A tyrosine kinase inhibitor that targets BCR-ABL and SRC family kinases.

Uniqueness

Dasatinib analog-1 is unique in its enhanced potency and reduced side effects compared to dasatinib. It also has a broader spectrum of activity against various kinase mutants, making it a valuable compound in the treatment of resistant forms of leukemia.

Properties

Molecular Formula

C22H25ClFN7O2S

Molecular Weight

506.0 g/mol

IUPAC Name

N-(2-chloro-4-fluoro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28)

InChI Key

FCRGTVFXNINSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F

Origin of Product

United States

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